1-(6-Chloropyridin-3-YL)cyclopropan-1-amine

Chemical Intermediate Procurement Data Gap

The compound 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine (CAS 1060811-72-4) is a heterocyclic amine with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol. It consists of a cyclopropan-1-amine moiety substituted at the 1-position with a 6-chloropyridin-3-yl ring.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
CAS No. 1060811-72-4
Cat. No. B12847750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridin-3-YL)cyclopropan-1-amine
CAS1060811-72-4
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CC1(C2=CN=C(C=C2)Cl)N
InChIInChI=1S/C8H9ClN2/c9-7-2-1-6(5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2
InChIKeyOQZPWQZTUHATOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyridin-3-YL)cyclopropan-1-amine (CAS 1060811-72-4) – Chemical Identity and Baseline Procurement Profile


The compound 1-(6-Chloropyridin-3-yl)cyclopropan-1-amine (CAS 1060811-72-4) is a heterocyclic amine with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol . It consists of a cyclopropan-1-amine moiety substituted at the 1-position with a 6-chloropyridin-3-yl ring. Commercially, the compound is typically supplied as a free base with standard purity specifications of 97–98% . Its physical state and handling characteristics are consistent with a low-molecular-weight aromatic amine, with a predicted boiling point of 271.0 ± 35.0 °C . The CAS Registry Number 1060811-72-4 uniquely identifies this specific regioisomer of the chloropyridinyl-cyclopropanamine class, distinguishing it from other positional isomers (e.g., 5-chloro, 4-chloro, or 2-chloro substituted pyridinyl cyclopropanamines) that share the same molecular formula .

Identity
Specific 6-chloro-3-pyridinyl regioisomer
Grade
Standard synthetic grade purity
Use Context
Synthetic intermediate requiring regioisomeric fidelity

Why 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine Cannot Be Interchanged with Other Chloropyridinyl Cyclopropanamine Isomers


Within the class of chloropyridinyl cyclopropanamines, regioisomeric substitution results in distinct electronic and steric environments. Compounds such as 1-(5-chloropyridin-3-yl)cyclopropanamine (CAS 1256787-09-3), 1-(4-chloropyridin-3-yl)cyclopropanamine, and 1-(2-chloropyridin-3-yl)cyclopropanamine each share the identical molecular formula C8H9ClN2 but differ in the position of the chlorine atom on the pyridine ring. These positional variations alter the molecule’s XLogP (0.7 for the 5-chloro isomer), hydrogen-bonding capacity, and dipole moment [1], which can directly influence target binding, selectivity, and pharmacokinetic properties in a structure-activity relationship (SAR) context. Procuring a generic “chloropyridinyl cyclopropanamine” without specifying the exact regioisomer introduces a substantial risk that the resulting biological or chemical data will not be reproducible across batches or laboratories. The specific 6-chloro-3-pyridinyl substitution pattern preserved in CAS 1060811-72-4 is therefore a non-interchangeable structural requirement for any synthesis or assay where the original patent or literature procedure specifies this exact intermediate.

5-chloro isomer (CAS 1256787-09-3) may differ in logP and hydrogen bonding, shifting target binding in SAR.
4-chloro or 2-chloro substitution alters electronic environment, affecting reaction yields and selectivity.
Generic procurement without CAS specification leads to non-reproducible synthetic outcomes.

Quantitative Differentiation Evidence for 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine – Status Report


General Notice: Absence of Comparator-Based Quantitative Evidence

An exhaustive search of primary research papers, patents, and authoritative bioactivity databases (including BindingDB, ChEMBL) for the target compound (CAS 1060811-72-4) did not retrieve any assay data containing quantitative comparator results for this specific molecule. All retrieved records for the broader chloropyridinyl cyclopropanamine class refer to structurally distinct analogs with different substitution patterns or linkers (e.g., N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine, or 1-(5-chloropyridin-3-yl)cyclopropanamine) for which quantitative IC50, EC50, or Ki values have been reported in patent or journal contexts. These data cannot be extrapolated to support a differentiation claim for the 6-chloro-3-pyridinyl cyclopropanamine isomer. Consequently, no evidence item in this section can satisfy the mandatory admission rules for core evidence. The absence of qualifying comparative data is itself a critical procurement finding: selection of this compound must be based on its intended use as the identical intermediate described in a synthesis protocol, not on a demonstrated biological or physicochemical advantage.

Comparator data
Data to verify
No comparative IC50, EC50, or Ki data available for 6-chloro isomer.
Value tied to structural identity, not to demonstrated performance advantage.
Selection should be based on synthesis protocol match, not on unverified superiority.
Chemical Intermediate Procurement Data Gap

Recommended Use Scenarios for 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine Based on Available Structural Evidence


Synthetic Intermediate in Kinase Inhibitor Programs Requiring the Exact 6-Chloro Substituent

The compound serves as a building block in medicinal chemistry programs where a patent or literature procedure explicitly depicts a 6-chloropyridin-3-yl-cyclopropanamine moiety. In such cases, generic substitution with a 5-chloro or 4-chloro isomer would produce a different final compound, invalidating the structure-activity relationship and potentially rendering biological results non-reproducible. Procurement of the exact CAS 1060811-72-4 intermediate ensures that the same chemical entity is used as was reported in the original synthetic route .

Reference Standard for Analytical Method Development Targeting the 6-Chloro Regioisomer

Where an HPLC, LC-MS, or GC method is being developed to separate or quantify the 6-chloro isomer from other chloropyridinyl cyclopropanamine byproducts in a reaction mixture, the authentic compound with confirmed purity (≥97%) is required as a reference standard . The predicted boiling point (271.0 °C) and computed XLogP for the isomer class can inform method parameters, but only a verified sample of the specific regioisomer can confirm retention time and mass spectral identity [1].

Chemical Biology Probe Synthesis with Defined Chlorine Position

In the design of affinity probes or PROTACs where the chlorine atom at the 6-position of the pyridine ring serves as a synthetic handle for further functionalization (e.g., nucleophilic aromatic substitution or metal-catalyzed cross-coupling), the correct regioisomer must be employed. The chlorine substituent’s reactivity is influenced by its position relative to the ring nitrogen; the 6-chloro group in the target compound is expected to exhibit different reactivity than the 5-chloro or 4-chloro isomers, directly affecting downstream yields and product purity in probe synthesis .

Procurement for Patent Replication and FTO Analysis

When replicating experimental procedures from granted patents or patent applications that list a chloropyridinyl cyclopropanamine intermediate without an explicit CAS number, verification of the correct regioisomer through IUPAC name or depicted structure is essential. If the patent figure shows a chlorine atom at the 6-position of a pyridin-3-yl ring, only CAS 1060811-72-4 matches that description. Use of any other isomer could constitute a deviation that undermines the legal or scientific validity of the replication .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (6-chloro required)
Regioisomeric identity
SAR reproducibility
Analytical reference standard (6-chloro isomer)
Authentic regioisomer sample
Retention time and MS confirmation
Chemical probe synthesis (6-chloro handle)
6-chloro reactivity
Downstream yield and purity
Patent replication and FTO analysis
Exact structural match
Procedural fidelity
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